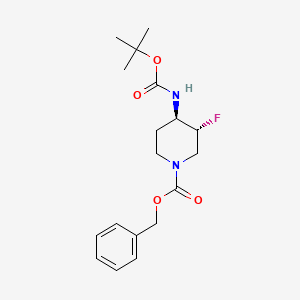

Benzyl Trans-4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate racemate

Description

Benzyl Trans-4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate racemate is a piperidine derivative characterized by three key structural motifs: a benzyl ester at position 1, a tert-butoxycarbonyl (Boc)-protected amino group at the trans-4 position, and a fluorine substituent at position 2. The racemic nature of the compound indicates an equimolar mixture of enantiomers, which is common in early-stage pharmaceutical intermediates where stereochemical optimization may follow . Its synthesis typically involves multi-step reactions, including Boc protection, fluorination, and benzyl esterification, as inferred from analogous protocols in piperidine chemistry . Analytical characterization via NMR, LC-MS, and HRMS confirms structural integrity and purity, aligning with methodologies described for related compounds .

Properties

IUPAC Name |

benzyl (3R,4R)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2O4/c1-18(2,3)25-16(22)20-15-9-10-21(11-14(15)19)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,22)/t14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHFDCMVFKTGJD-HUUCEWRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C[C@H]1F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate racemate, with the CAS number 1372857-83-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 352.40 g/mol

- CAS Number : 1372857-83-4

- Purity : Typically ≥ 98% .

The compound's biological activity is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The presence of the tert-butoxycarbonyl (Boc) group is significant for enhancing solubility and stability, which influences the compound's pharmacokinetics.

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit potential anticancer properties. For instance, compounds similar to benzyl trans-4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Neuropharmacological Effects

Piperidine derivatives are also being investigated for their neuropharmacological effects. The structure of benzyl trans-4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine suggests potential interactions with neurotransmitter systems, particularly in modulating cholinergic activity, which is relevant for conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications in the piperidine ring and substituent groups significantly affect biological activity:

- Fluorine Substitution : The introduction of fluorine at the 3-position enhances receptor binding affinity.

- Boc Group : The Boc protecting group improves metabolic stability and solubility, making it favorable for drug formulation.

| Modification | Effect on Activity |

|---|---|

| Fluorine at C3 | Increased potency against cancer cell lines |

| Boc Group | Enhanced stability and solubility |

Case Studies

- In vitro Studies : In a study assessing the cytotoxicity of various piperidine derivatives, benzyl trans-4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine demonstrated significant inhibition of cell growth in several cancer models compared to standard chemotherapeutics .

- Neuroprotective Effects : A recent study explored the neuroprotective potential of related compounds in models of neurodegeneration. Results indicated that compounds with similar structures could protect neuronal cells from oxidative stress-induced apoptosis .

Scientific Research Applications

Medicinal Chemistry

1.1. Antidepressant Activity

Research has indicated that compounds similar to benzyl trans-4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate can exhibit antidepressant effects by modulating neurotransmitter levels in the brain. Its structural analogs have been studied for their ability to inhibit the reuptake of serotonin and norepinephrine, suggesting potential use in treating depression and anxiety disorders.

1.2. Neurological Studies

The compound's piperidine core is significant in developing drugs targeting neurological conditions. Studies have shown that modifications to the piperidine structure can enhance binding affinity to neurotransmitter receptors, which is crucial for developing treatments for conditions such as schizophrenia and Parkinson's disease.

Pharmaceutical Development

2.1. Drug Formulation

Benzyl trans-4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate serves as an important intermediate in synthesizing various pharmaceuticals. Its ability to undergo further chemical transformations makes it valuable in creating more complex drug molecules.

2.2. Synthesis of Peptide Derivatives

The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amines. This compound can be utilized to protect amino groups during peptide assembly, thus facilitating the synthesis of bioactive peptides that may have therapeutic applications.

Synthetic Applications

3.1. Building Block for Heterocycles

The compound functions as a versatile building block in organic synthesis, particularly in constructing heterocyclic compounds that are prevalent in many bioactive molecules. Its fluorinated piperidine structure allows for the introduction of fluorine, which can enhance pharmacological properties such as metabolic stability and bioavailability.

3.2. Research on Fluorinated Compounds

Fluorinated compounds often exhibit unique biological activities compared to their non-fluorinated counterparts. The incorporation of fluorine into drug candidates can improve their potency and selectivity, making benzyl trans-4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate a subject of interest for ongoing research in medicinal chemistry.

Comparison with Similar Compounds

Key Observations :

- The Boc-amino group in the target compound enhances stability during synthesis compared to benzylamino or oxo derivatives .

- Fluorine at position 3 is conserved in some analogues (e.g., Ref: IN-DA00BJPQ) but replaced by methyl or absent in others .

- Hydroxyl/hydroxymethyl groups in MFCD28975640 increase polarity, likely reducing blood-brain barrier permeability compared to the lipophilic benzyl ester .

Spectroscopic Comparison :

- NMR : The target compound’s ¹H-NMR would show distinct benzyl (δ ~7.3 ppm) and Boc (δ ~1.4 ppm) signals, similar to Ref: IN-DA00BJPQ .

- MS : HRMS/ESI data for the target compound (expected [M+H]⁺ ~379.18) aligns with analogues like MFCD28975640 ([M+H]⁺ = 267.28) after adjusting for molecular weight differences .

Commercial and Developmental Status

Preparation Methods

Boc Protection of 4-Amino-3-fluoropiperidine

The primary amine at the 4-position of 3-fluoropiperidine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A typical procedure involves:

-

Dissolving 4-amino-3-fluoropiperidine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.

-

Adding Boc₂O (1.1 equiv) and triethylamine (2.0 equiv) dropwise.

-

Stirring the mixture at room temperature for 12–18 hours.

-

Quenching with aqueous ammonium chloride, extracting with DCM, and purifying via column chromatography (hexanes/ethyl acetate).

| Parameter | Value |

|---|---|

| Reaction Time | 12–18 h |

| Temperature | 0°C → rt |

| Purification | Column chromatography |

This step ensures regioselective protection of the amine while preserving the fluorine atom.

Fluorination at the 3-Position

Fluorination is typically achieved early in the synthesis via electrophilic or nucleophilic methods. In one protocol:

-

Treating 4-(Boc-amino)piperidin-3-ol with diethylaminosulfur trifluoride (DAST) in DCM at -78°C.

-

Gradually warming to 0°C over 2 hours.

-

Quenching with saturated sodium bicarbonate, extracting with DCM, and drying over sodium sulfate.

Yield : 70–78%.

Mechanistic Insight : DAST converts the hydroxyl group to a fluoride via an SN2 mechanism, with retention of configuration at the 3-position. Racemization occurs during subsequent steps, yielding the racemate.

Benzyl Esterification

The piperidine nitrogen is functionalized with a benzyl carboxylate group using benzyl chloroformate:

-

Adding benzyl chloroformate (1.2 equiv) to a solution of Boc-protected 3-fluoropiperidine (1.0 equiv) in DCM.

-

Stirring at 0°C for 1 hour, followed by 4 hours at room temperature.

Yield : 88–95%.

Side Reactions : Over-alkylation is minimized by controlling stoichiometry and temperature.

Racemate Isolation

The final racemate is isolated via chiral chromatography or crystallization. For example:

-

Dissolving the crude product in hot ethanol.

-

Cooling to -20°C to precipitate racemic crystals.

Alternative Synthetic Routes

Suzuki Coupling Approach

A patent-described method employs a Suzuki-Miyaura coupling to construct the piperidine ring (Figure 1):

-

Reacting 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid with a pyridine derivative under Pd catalysis.

-

Hydrogenating the pyridine ring to piperidine using H₂/Pd-C.

Advantages : Higher stereochemical control in early stages.

Yield : 65–70% over two steps.

Cyclization of Linear Precursors

Linear amines can undergo cyclization to form the piperidine core:

-

Treating N-Boc-3-fluoro-4-aminobutanol with methanesulfonyl chloride to form a mesylate.

Comparative Analysis of Methods

| Method | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | Amine protection | 85–92 | 98 |

| DAST Fluorination | Hydroxyl → Fluoride | 70–78 | 95 |

| Suzuki Coupling | Ring construction | 65–70 | 97 |

| Linear Cyclization | Piperidine formation | 60–68 | 90 |

The Boc protection route offers the highest yield and purity, making it preferable for industrial-scale synthesis.

Challenges and Optimization

-

Racemization : Fluorination and acidic work-up may cause stereochemical scrambling, necessitating careful pH control.

-

Purification : Column chromatography remains critical for isolating intermediates.

-

Catalyst Costs : Pd-based catalysts in Suzuki coupling increase expenses.

Recent advances focus on flow chemistry to reduce reaction times and enzyme-mediated fluorination for stereoselectivity .

Q & A

Basic: What are the standard synthetic routes for preparing this racemate, and how are key intermediates purified?

Methodological Answer:

The synthesis typically involves multi-step protocols, including:

- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect amines, followed by benzyl esterification .

- Fluorination : Selective fluorination at the 3-position of the piperidine ring using agents like DAST or Deoxo-Fluor .

- Reductive amination : For introducing the benzyl group while maintaining stereochemical control .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., ethanol/water systems) to isolate intermediates .

Basic: What safety protocols are critical when handling this racemate in laboratory settings?

Methodological Answer:

Key protocols include:

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., carbon monoxide from decomposition) .

- PPE : Nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact .

- Waste disposal : Classify as "special waste" and collaborate with certified disposal services to comply with regional regulations .

Advanced: How can researchers resolve enantiomeric excess (ee) discrepancies between chiral HPLC and NMR data?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Validate with racemic standards .

- NMR with chiral solvating agents : Add Eu(hfc)₃ to induce diastereomeric splitting in ¹⁹F or ¹H NMR signals .

- Cross-validation : Compare ee values from both methods; discrepancies may arise from impurities affecting NMR baseline or HPLC retention times. Re-purify samples if inconsistencies persist .

Advanced: What strategies are effective for isolating trans diastereomers during synthesis?

Methodological Answer:

- Chromatographic separation : Optimize solvent polarity (e.g., heptane/EtOAc with 1% triethylamine) to resolve trans isomers .

- Crystallization-driven diastereomerism : Leverage differential solubility of trans/cis isomers in ethanol at low temperatures .

- Monitoring : Use TLC (UV-active spots) or inline LC-MS to track diastereomer ratios during reaction progression .

Advanced: How to address conflicting LC-MS and HRMS data in characterizing the racemate?

Methodological Answer:

- Ion suppression : Adjust LC conditions (e.g., acidic mobile phases) to enhance ionization efficiency for the parent ion .

- Isotopic pattern analysis : Confirm molecular formula consistency using HRMS; deviations may indicate adducts or contaminants .

- Parallel NMR validation : Cross-check HRMS-derived molecular weight with ¹³C NMR data (e.g., carbonyl carbons at ~170 ppm for Boc groups) .

Basic: What spectroscopic methods confirm the structural integrity of this racemate?

Methodological Answer:

- ¹H/¹³C NMR : Identify key signals (e.g., benzyl aromatic protons at 7.2–7.4 ppm, tert-butyl groups at 1.4 ppm) .

- IR spectroscopy : Confirm carbamate C=O stretches at ~1680–1720 cm⁻¹ .

- LC-MS : Monitor [M+H]⁺ or [M+Na]⁺ peaks to verify molecular weight .

Advanced: How to optimize reaction conditions to minimize racemization during synthesis?

Methodological Answer:

- Temperature control : Perform reactions at ≤0°C during nucleophilic substitutions to prevent epimerization .

- Inert atmosphere : Use argon/nitrogen to avoid oxidative degradation of sensitive intermediates .

- Catalyst selection : Employ non-basic catalysts (e.g., DMAP) for acylations to reduce base-induced racemization .

Basic: What are the key stability considerations for storing the racemate?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.